2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Description
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a structurally complex heterocyclic molecule featuring a bipyrimidine core. Key structural elements include:
- A central pyrimidine ring substituted with an N,N-dimethylamine group at position 4.
- A piperazine linker bridging this pyrimidine to a second pyrimidine ring, which is further functionalized with a 3,5-dimethylpyrazole group and a methyl substituent at position 2.
The piperazine moiety may enhance solubility and bioavailability, while the dimethylpyrazole group contributes to hydrophobic interactions with target proteins.
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N9/c1-14-12-15(2)29(25-14)19-13-18(22-16(3)23-19)27-8-10-28(11-9-27)20-21-7-6-17(24-20)26(4)5/h6-7,12-13H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFFDUGJPZKCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CC(=N4)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure comprising multiple pharmacophores, including a pyrazole, piperazine, and pyrimidine moieties. Its molecular formula is , with a molecular weight of approximately 336.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antiproliferative and Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing the pyrazole ring have shown activity against lung cancer (A549) and breast cancer (MCF7) cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
Case Study:
In a study evaluating the antiproliferative effects of related compounds, several derivatives were tested against A549 cells, showing IC50 values ranging from 10 to 20 µM. The most potent derivative demonstrated an IC50 of 12 µM, indicating substantial efficacy in inhibiting cell growth .
Antimicrobial Activity
Compounds with similar structural features have also been screened for antimicrobial properties. Notably, the pyrazole derivatives were evaluated for their antibacterial and antifungal activities. Results indicated moderate to good activity against several pathogens.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | C. albicans | 64 µg/mL |
Anti-Tubercular Activity
Research has also focused on the anti-tubercular potential of related compounds. A series of substituted piperazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Some compounds exhibited IC50 values between 1.35 to 2.18 µM, highlighting their potential as anti-tubercular agents .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Many pyrazole derivatives act as ATP-competitive inhibitors of kinases involved in cancer progression.
- Modulation of Signaling Pathways : The compound may interfere with pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and physicochemical comparisons with analogs identified in the literature:
Key Structural and Functional Insights:
Core Heterocycles :
- The target compound’s bipyrimidine system provides a rigid scaffold for multi-site interactions, contrasting with single-pyrimidine analogs or bicyclic pyrrolopyrimidines .
- The dimethylpyrazole group (common in ) enhances hydrophobic binding but may reduce aqueous solubility compared to furyl or acetamide-containing analogs .
Linker Groups :
- Piperazine in the target compound and improves conformational flexibility and solubility. However, the ethylpiperazine in and acetamide-piperazine in introduce additional polarity or steric bulk.
Substituent Effects :
- The N,N-dimethylamine in the target compound likely acts as a hydrogen-bond acceptor, similar to the 4-ethoxyphenyl group in but with reduced steric hindrance.
- Chiral centers (e.g., phenylethyl in ) may confer stereoselective binding advantages absent in the target compound.
Research Findings and Implications
- Kinase Inhibition : Bipyrimidine systems are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting the target compound may exhibit similar activity .
- Solubility Challenges : The absence of polar groups (e.g., acetamide in ) in the target compound may necessitate formulation optimization for bioavailability.
- Metabolic Stability : Piperazine-containing compounds often undergo N-oxidation, but dimethylpyrazole and methyl groups could mitigate this via steric protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
